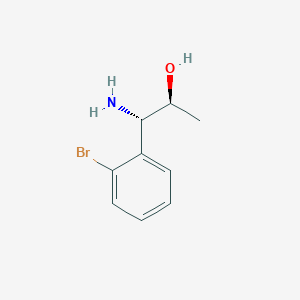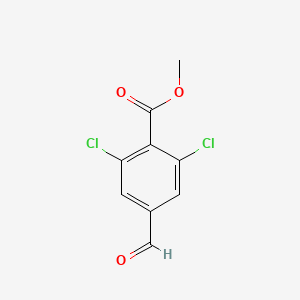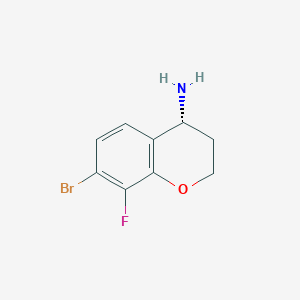![molecular formula C7H10FNO2 B13054984 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a fluorine atom, a hydroxymethyl group, and an azaspiroheptane core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of environmentally benign reagents and solvents aligns with green chemistry principles, making the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with fluorine and hydroxymethyl groups, such as:
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptane
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-ol
Uniqueness
What sets 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one apart is its specific arrangement of functional groups and the presence of a ketone group at the 6-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
7-fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one |
InChI |
InChI=1S/C7H10FNO2/c8-5-6(11)9-4(3-10)7(5)1-2-7/h4-5,10H,1-3H2,(H,9,11) |
InChI Key |
KIYGEVLSIOUBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(NC(=O)C2F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


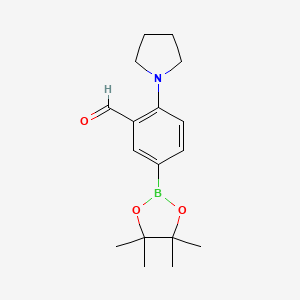

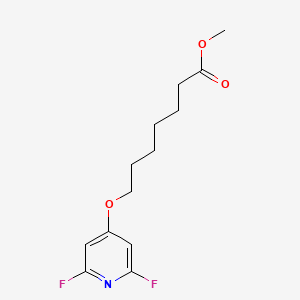
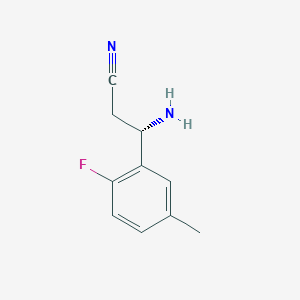
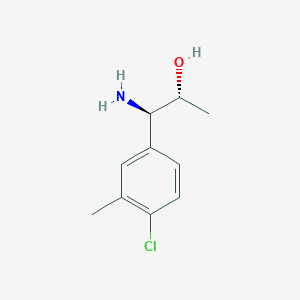
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)

![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
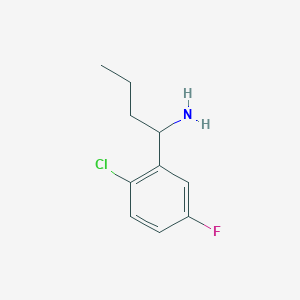
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
